2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound featuring a bromine atom attached to an imidazo[1,2-a]pyridine ring system. This compound is significant in medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as a building block for more complex molecular architectures.
This compound falls under the category of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and applications in drug discovery.
The synthesis of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile can be achieved through several methods:
These methods highlight the versatility of synthetic routes available for producing this compound, although industrial scalability and environmental considerations remain challenges.
The molecular structure of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 239.07 g/mol |
IUPAC Name | 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile |
InChI | InChI=1S/C9H7BrN2/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3 |
Canonical SMILES | CC(=N)C1=CN=C2N1C=CC=C2Br |
This structure indicates a complex arrangement that contributes to its chemical properties and reactivity.
The compound is known to participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new compounds with enhanced biological activity.
The mechanism of action for 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile is not fully elucidated but is believed to involve interactions with specific biological targets:
The physical properties of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile include:
Chemical properties include:
The applications of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile span several fields:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9